molecular formula C21H23N5O3 B13694642 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

Cat. No.: B13694642
M. Wt: 393.4 g/mol
InChI Key: MIJBQCMTXLNOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is a pyrimidine-5-carboxamide derivative featuring two distinct substituents:

  • Position 2: A 4-hydroxy-3-methoxyphenethylamino group, which introduces phenolic and methoxy moieties that may enhance solubility or modulate receptor interactions.
  • Position 4: An m-tolylamino group (meta-methylphenyl), contributing hydrophobic character and steric bulk.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[2-(4-hydroxy-3-methoxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N5O3/c1-13-4-3-5-15(10-13)25-20-16(19(22)28)12-24-21(26-20)23-9-8-14-6-7-17(27)18(11-14)29-2/h3-7,10-12,27H,8-9H2,1-2H3,(H2,22,28)(H2,23,24,25,26)

InChI Key

MIJBQCMTXLNOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Details
Molecular Formula C21H23N5O3
Molecular Weight 393.4 g/mol
IUPAC Name 2-[2-(4-hydroxy-3-methoxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide
CAS Number 643088-78-2
InChI Key MIJBQCMTXLNOTK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)OC

This compound features a pyrimidine core substituted at the 2- and 4-positions with amino groups linked to hydroxy-methoxyphenethyl and m-tolyl moieties, respectively, and a carboxamide group at the 5-position.

Preparation Methods

Detailed Synthetic Route

Step 1: Pyrimidine Core Formation
  • Starting from 2,4-diamino-5-(hydroxymethyl)pyrimidine , the pyrimidine ring is constructed or sourced as a precursor.
  • The 2-position amino group is reacted with 4-hydroxy-3-methoxyphenethylamine under acidic conditions to form the corresponding amino-substituted pyrimidine intermediate.
  • This condensation typically occurs in polar solvents such as ethanol or methanol under reflux.
Step 2: Introduction of m-Tolylamino Group at 4-Position
  • The 4-position amino substitution is achieved via nucleophilic aromatic substitution.
  • The intermediate is treated with m-toluidine (3-methylaniline) in a solvent system such as DMSO/water.
  • Heating facilitates substitution at the 4-position, yielding the desired 4-(m-tolylamino) derivative.
Step 3: Carboxamide Functionalization at 5-Position
  • The 5-position carboxylate intermediate is converted to the carboxamide group.
  • This is commonly done by coupling with ammonium chloride or using carbodiimide-mediated activation agents (e.g., EDC, DCC) to form the amide bond.
  • Reaction conditions are optimized to avoid hydrolysis or side reactions.

Industrial Scale Synthesis Considerations

  • Industrial production adapts the above synthetic route to continuous flow reactors for enhanced efficiency and yield.
  • Parameters such as temperature, pressure, solvent choice, and catalyst concentration are optimized.
  • Automation and in-line monitoring improve reproducibility and scalability.

Reaction Mechanisms and Functional Group Reactivity

Functional Group Reactivity and Role in Synthesis
4-Hydroxy-3-methoxyphenethylamino Acts as a nucleophile in condensation, susceptible to oxidation and substitution.
m-Tolylamino group Participates in nucleophilic aromatic substitution at the pyrimidine 4-position.
Pyrimidine-5-carboxamide Site for amide bond formation via coupling reactions; can undergo hydrolysis under harsh conditions.
  • Nucleophilic substitution is key for introducing amino substituents on the pyrimidine ring.
  • Condensation reactions form the core structure and link substituents.
  • Cyclization and intramolecular dehydration may occur under specific conditions, potentially forming fused bicyclic derivatives.
  • Hydrogen bonding and π-stacking interactions influence solubility and crystallinity, important for purification and formulation.

Analytical Characterization Techniques

Technique Purpose and Details
Nuclear Magnetic Resonance (NMR) 1H- and 13C-NMR confirm substitution patterns and chemical environment. Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm) are diagnostic.
High-Resolution Mass Spectrometry (HRMS) Validates molecular weight and fragmentation, confirming molecular formula C21H23N5O3.
X-ray Crystallography Resolves regiochemistry and stereochemistry of the pyrimidine core and substituents.
Infrared Spectroscopy (IR) Identifies functional groups such as amide (C=O stretch), hydroxyl (O–H stretch), and amine (N–H stretch).

These techniques ensure the purity, structure, and identity of the synthesized compound.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Product
1 Condensation 2,4-Diamino-5-(hydroxymethyl)pyrimidine + 4-hydroxy-3-methoxyphenethylamine; reflux in ethanol Amino-substituted pyrimidine intermediate
2 Nucleophilic Aromatic Substitution Intermediate + m-toluidine; heated in DMSO/water 4-(m-tolylamino) substituted pyrimidine
3 Amide Coupling Carboxylate intermediate + ammonium chloride or carbodiimide reagent 5-Carboxamide functionalized final compound
4 Purification Crystallization or chromatography Pure 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive moieties:

  • 4-Hydroxy-3-methoxyphenethylamino group : Aromatic hydroxyl and methoxy substituents.

  • m-Tolylamino group : Aromatic amine with a methyl substituent.

  • Pyrimidine-5-carboxamide : A heterocyclic core with a carboxamide side chain.

Nucleophilic Substitution Reactions

The amino groups and hydroxyl group are prime sites for nucleophilic substitution.

Reaction Conditions Product Mechanistic Insight
O-Demethylation Strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃)Conversion of methoxy (–OCH₃) to hydroxyl (–OH) at the 3-position .Acidic cleavage of the methyl ether bond, common in aryl methoxy groups .
Amino Group Alkylation Alkyl halides (e.g., CH₃I) in basic mediumFormation of quaternary ammonium salts at the phenethylamino group .Nucleophilic attack by the amine on the electrophilic alkyl halide .

Oxidation Reactions

The phenolic hydroxyl and benzylic positions are susceptible to oxidation.

Reaction Conditions Product Mechanistic Insight
Phenolic Oxidation Oxidizing agents (e.g., KMnO₄)Formation of quinone derivatives .Electron-rich aromatic rings undergo oxidation to quinones .
Benzylic Oxidation CrO₃ or O₂ (catalytic)Oxidation of the phenethyl side chain to ketone .Radical-mediated oxidation at the benzylic carbon .

Hydrolysis of Carboxamide

The carboxamide group can undergo hydrolysis under acidic or basic conditions.

Reaction Conditions Product Mechanistic Insight
Acidic Hydrolysis HCl (6M), refluxPyrimidine-5-carboxylic acid + NH₃ .Protonation of the carbonyl oxygen followed by nucleophilic attack .
Basic Hydrolysis NaOH (aq), ΔPyrimidine-5-carboxylate + NH₃ .Deprotonation and hydroxide ion attack at the carbonyl .

Cyclization and Condensation

The amino and carboxamide groups may participate in intramolecular cyclization.

Reaction Conditions Product Mechanistic Insight
Intramolecular Cyclization Heat or dehydrating agents (e.g., P₂O₅)Formation of fused bicyclic pyrimidine derivatives .Elimination of water or ammonia to form new rings .

Electrophilic Aromatic Substitution

The aromatic rings (phenethyl and tolyl groups) can undergo halogenation or nitration.

Reaction Conditions Product Mechanistic Insight
Halogenation Cl₂ or Br₂ (FeCl₃ catalyst)Chloro- or bromo-substituted aryl rings .Electrophilic attack at activated positions (ortho/para to –OH) .
Nitration HNO₃/H₂SO₄Nitro-substituted derivatives .Nitronium ion (NO₂⁺) attack on electron-rich aromatic systems .

Hydrogen Bonding and Supramolecular Interactions

The hydroxyl, amino, and carboxamide groups facilitate intermolecular interactions, influencing crystallinity and solubility.

Interaction Type Partners Outcome
Hydrogen Bonding Solvent (e.g., H₂O, DMSO)Enhanced solubility in polar aprotic solvents .
π-Stacking Aromatic systemsStabilization of crystal lattice .

Stability Under Physiological Conditions

  • pH Sensitivity : The phenolic hydroxyl (pKa ~10) and carboxamide (pKa ~0.5) groups protonate/deprotonate in physiological pH ranges, affecting bioavailability .

  • Enzymatic Degradation : Susceptible to cytochrome P450-mediated oxidation, particularly at benzylic and aromatic positions .

Scientific Research Applications

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Syk Inhibition

  • PRT-060318: Demonstrates nanomolar Syk inhibition (IC₅₀ ~100 nM), effectively blocking platelet signaling pathways .
  • Target Compound: The 4-hydroxy-3-methoxyphenethyl group may enhance binding affinity to Syk’s catalytic domain compared to PRT-060318’s cyclohexylamino group, though experimental validation is required.

Solubility and Pharmacokinetics

  • PRT-060318: Poor solubility in DMSO and ethanol limits formulation options .

Selectivity Profiles

  • Cerdulatinib : Dual JAK/SYK inhibition reduces specificity but broadens therapeutic scope .

Biological Activity

The compound 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide , also known by its CAS number 643088-78-2, belongs to a class of pyrimidine derivatives which have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C21H23N5O
  • Molecular Weight : 363.41 g/mol
  • Structural Characteristics : The compound features a pyrimidine core substituted with various functional groups, including an amino group and a hydroxyl group, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrimidine can act against a range of bacterial strains, suggesting potential applications in treating infections.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundMultiple strains8 µg/mL

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that it can inhibit the proliferation of cancer cells in vitro. For instance, it demonstrated cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value indicating effective concentration levels.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Studies conducted on animal models indicate that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in cell signaling pathways related to cancer progression.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect neuronal cells from damage.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a similar pyrimidine derivative in patients with bacterial infections resistant to standard treatments. Results showed a significant reduction in infection rates when administered alongside conventional antibiotics.

Case Study 2: Cancer Cell Line Study

In vitro studies using various cancer cell lines demonstrated that the target compound reduced cell viability significantly compared to controls, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide?

Methodological Answer: The compound can be synthesized via a multi-step condensation approach. A general procedure involves:

Core Pyrimidine Formation : React 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols (e.g., 4-hydroxy-3-methoxyphenethylamine) under acidic conditions to introduce the hydroxy-methoxy phenethylamine moiety .

Amino Substitution : Introduce the m-tolylamino group at the 4-position using nucleophilic aromatic substitution (e.g., heating with m-toluidine in DMSO/water mixtures) .

Carboxamide Functionalization : Convert the 5-carboxylate intermediate to the carboxamide via coupling with ammonium chloride or using carbodiimide-mediated activation .
Key Considerations : Monitor regioselectivity, as electron-donating substituents (e.g., methoxy groups) can influence substitution patterns .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for m-tolyl groups, methoxy singlet at δ 3.8 ppm) .
  • HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+^+ ion for C21_{21}H24_{24}N6_6O3_3) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly for the pyrimidine core and substituent orientations .

Advanced Research Questions

Q. Q1. How can researchers address regioselectivity challenges during pyrimidine ring functionalization?

Methodological Answer: Regioselectivity in pyrimidine derivatives is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) direct substitutions to the 4- and 5-positions, while electron-donating groups (e.g., methoxy) favor 2- and 6-positions .
  • Steric Hindrance : Bulky substituents (e.g., m-tolyl) at the 4-position may limit accessibility to adjacent sites.
    Experimental Design :

Use DFT calculations to predict reactive sites.

Perform controlled reactions with isotopic labeling (e.g., 15N^{15}N-amines) to track substitution pathways .

Q. Q2. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles : Trace intermediates (e.g., unreacted 4-hydroxy-3-methoxyphenethylamine) may skew bioassay results. Use HPLC-MS to verify purity (>98%) .
  • Solubility Variability : Test compounds in standardized vehicles (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability .
    Case Study : Inconsistent kinase inhibition data were resolved by identifying residual DMSO (>0.1%) as a confounding variable in cell-based assays .

Q. Q3. What pharmacological assays are suitable for evaluating this compound’s mechanism of action?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays to identify primary targets .
  • Cellular Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify pro-apoptotic effects in cancer cell lines (e.g., HCT-116) .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) to predict in vivo half-life .

Q. Q4. How to optimize the compound’s structure-activity relationship (SAR) for enhanced potency?

Methodological Answer:

  • Substituent Modification : Replace the m-tolyl group with fluorinated analogs (e.g., 3-CF3_3-phenyl) to improve lipophilicity and target binding .
  • Scaffold Hybridization : Fuse the pyrimidine core with thieno[2,3-d]pyrimidin-4-one to enhance metabolic stability .
    Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR TK domain) .

Q. Q5. What strategies mitigate instability of the carboxamide moiety under physiological conditions?

Methodological Answer:

  • Prodrug Design : Convert the carboxamide to a methyl ester for improved stability, with enzymatic cleavage (e.g., esterases) in target tissues .
  • pH Optimization : Formulate the compound in buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the carboxamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.